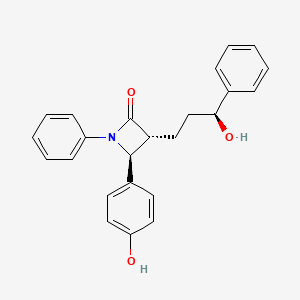Di-desfluoro Ezetimibe
CAS No.: 1251741-03-3
Cat. No.: VC3003583
Molecular Formula: C24H23NO3
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251741-03-3 |
|---|---|
| Molecular Formula | C24H23NO3 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | (3R,4S)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]-1-phenylazetidin-2-one |
| Standard InChI | InChI=1S/C24H23NO3/c26-20-13-11-18(12-14-20)23-21(15-16-22(27)17-7-3-1-4-8-17)24(28)25(23)19-9-5-2-6-10-19/h1-14,21-23,26-27H,15-16H2/t21-,22+,23-/m1/s1 |
| Standard InChI Key | IJEWIYYVWUMFCU-XPWALMASSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
| SMILES | C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
Introduction
Chemical Identity and Properties
Di-desfluoro Ezetimibe, with the CAS registry number 1251741-03-3, is chemically identified as (3R,4S)-4-(4-Hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]-1-phenyl-2-azetidinone . This compound belongs to the class of azetidinones, characterized by a four-membered lactam ring structure. The molecular properties of Di-desfluoro Ezetimibe are summarized in Table 1.
Table 1: Physicochemical Properties of Di-desfluoro Ezetimibe
| Property | Value |
|---|---|
| CAS Number | 1251741-03-3 |
| Molecular Formula | C24H23NO3 |
| Molecular Weight | 373.44 g/mol |
| Structural Class | Azetidinone derivative |
| Physical Form | Crystalline powder |
| Related API | Ezetimibe |
The compound derives its name from its structural relationship to Ezetimibe, with the prefix "Di-desfluoro" indicating the absence of two fluorine atoms that are present in the parent drug Ezetimibe. This structural difference, while seemingly minor, has significant implications for its physicochemical properties and its role in pharmaceutical analysis. The hydroxyl groups in the structure contribute to its polarity, while the multiple aromatic rings influence its lipophilicity and chromatographic behavior during analysis.
Structural Characteristics and Differentiation
Molecular Structure
Di-desfluoro Ezetimibe possesses a complex stereochemical structure with three chiral centers, making stereochemical purity a critical aspect of its characterization. The key structural feature is the β-lactam (azetidinone) ring, which is substituted with a 4-hydroxyphenyl group at the C-4 position and a 3-hydroxy-3-phenylpropyl side chain at the C-3 position . Additionally, the nitrogen atom of the azetidinone ring is substituted with a phenyl group, completing the core structure.
The absence of fluorine atoms distinguishes Di-desfluoro Ezetimibe from other related compounds in the Ezetimibe family. For proper context, it's important to differentiate between several closely related compounds that appear in pharmaceutical research:
Table 2: Structural Comparison of Ezetimibe-Related Compounds
| Compound | Structural Distinction | CAS Number |
|---|---|---|
| Ezetimibe | Contains two fluorine atoms (parent drug) | - |
| Desfluoro Ezetimibe | Missing one fluorine atom | 302781-98-2 |
| Di-desfluoro Ezetimibe | Missing both fluorine atoms | 1251741-03-3 |
Synthetic Pathways
The synthesis of Di-desfluoro Ezetimibe follows pathways similar to those used for Ezetimibe, with modifications to accommodate the non-fluorinated precursors. Based on available research, the synthesis typically involves a multi-step process starting with the formation of an imine from 4-hydroxybenzaldehyde and aniline . This is in contrast to the synthesis of Ezetimibe, which uses 4-fluoroaniline instead.
The general synthetic pathway can be summarized as follows:
-
Formation of 4-((phenylimino)methyl)phenol (desfluoro Eze-1) from 4-hydroxybenzaldehyde and aniline
-
Sequential transformations through various intermediates
-
Stereoselective reduction using Corey-Bakshi-Shibata catalyst
-
Final steps including deprotection and purification to obtain Di-desfluoro Ezetimibe in high purity
This synthetic route achieves yields of approximately 48% for Di-desfluoro Ezetimibe compared to 60% for Ezetimibe under similar conditions, indicating slightly lower efficiency in the synthesis of the defluorinated analog .
Analytical Applications and Detection Methods
Chromatographic Behavior
Di-desfluoro Ezetimibe exhibits distinctive chromatographic behavior that allows for its separation and identification in complex mixtures. High-performance liquid chromatography (HPLC) is the predominant analytical technique used for its detection and quantification. Research has demonstrated that Di-desfluoro Ezetimibe can be separated from Ezetimibe and other related compounds using appropriate chromatographic conditions .
Studies have shown that on certain chiral stationary phases, such as Chiralcel OD columns, Di-desfluoro Ezetimibe elutes earlier than Ezetimibe but may exhibit selectivity issues with other impurities . Table 3 summarizes the retention behavior of Di-desfluoro Ezetimibe compared to other related compounds under specific chromatographic conditions.
Table 3: Comparative Retention Times Under Specified Chromatographic Conditions
| Compound | Retention Time (min) - Predicted | Retention Time (min) - Experimental |
|---|---|---|
| Ezetimibe diol | 20.19 | 20.12 |
| Desfluoro Ezetimibe | 25.72 | 25.48 |
| Ezetimibe API | 26.70 | 26.25 |
| THP compound | 27.80 | 27.33 |
The observed retention times demonstrate that careful optimization of separation conditions is necessary to achieve adequate resolution between Di-desfluoro Ezetimibe and other structurally related compounds . These analytical parameters are crucial for accurate impurity profiling and quality control testing of Ezetimibe drug substances.
Reference Standard Applications
Pharmaceutical Significance and Regulatory Aspects
Regulatory Filings and Toxicological Assessments
Di-desfluoro Ezetimibe is utilized in the preparation of Abbreviated New Drug Applications (ANDA) submitted to regulatory authorities such as the FDA . These filings require detailed characterization of all potential impurities, including their structural elucidation, toxicological assessment, and control strategies.
Furthermore, toxicological studies of Ezetimibe formulations often incorporate the assessment of Di-desfluoro Ezetimibe to establish safety margins and potential risks associated with its presence. These studies help determine acceptable daily intake levels and establish appropriate specification limits for this impurity in drug substances and products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume